![molecular formula C20H23N3O5S B2992221 ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-51-2](/img/structure/B2992221.png)
ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
One key area of application is in the development of synthetic methodologies. For instance, Zhu et al. (2003) describe an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This method showcases the utility of ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives in facilitating complex chemical transformations with high regioselectivity and yields (Zhu, Lan, & Kwon, 2003).
Novel Compound Synthesis
Bakhite, Al‐Sehemi, & Yamada (2005) explore the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. The research underscores the versatility of ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives in generating a diverse range of heterocyclic compounds, highlighting potential applications in pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Structural and Thermal Analysis
Çolak et al. (2021) conducted synthesis, characterization, thermal, X-ray, and DFT analyses of derivatives, including 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Their work offers insights into the molecular structure, stability, and intramolecular interactions of these compounds, with implications for their use in material science and molecular engineering (Çolak, Karayel, Buldurun, & Turan, 2021).
Antioxidant Activity
Research on the antioxidant activity of related compounds demonstrates the potential for these derivatives in biological and medicinal applications. For example, Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and explored its reactivity and antioxidant activity, suggesting possible utility in developing novel antioxidant agents (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds of similar structure are often involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of many organic compounds .
Result of Action
The suzuki–miyaura coupling reaction, which this compound may participate in, results in the formation of new carbon–carbon bonds , a fundamental process in organic chemistry.
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-27-13-7-5-12(6-8-13)18(25)22-19-16(17(21)24)14-9-10-23(11-15(14)29-19)20(26)28-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASEKAXFUDTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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